molecular formula C23H28N2O6 B12097114 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

Cat. No.: B12097114
M. Wt: 428.5 g/mol
InChI Key: SZUJNVXDTHBDRE-UHFFFAOYSA-N
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Description

Z-Tyr-Leu-OH, also known as N-Cbz-L-tyrosyl-L-leucine, is a dipeptide composed of tyrosine and leucine. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The presence of the benzyloxycarbonyl (Cbz) protecting group on the tyrosine residue makes it a valuable intermediate in the synthesis of more complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr-Leu-OH typically involves the coupling of N-Cbz-L-tyrosine with L-leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

In industrial settings, the synthesis of Z-Tyr-Leu-OH can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides by automating the repetitive steps of deprotection and coupling. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The reduction of the Cbz protecting group can be achieved using hydrogenation or other reducing agents.

    Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction of the Cbz group results in the free amine form of the peptide.

Scientific Research Applications

Z-Tyr-Leu-OH has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex peptides and proteins. Its well-defined structure makes it a valuable tool for studying peptide chemistry and developing new synthetic methods.

    Biology: Z-Tyr-Leu-OH is used in the study of protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the role of specific amino acid residues in biological processes.

    Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to mimic natural peptides makes it a valuable tool for drug discovery and development.

    Industry: Z-Tyr-Leu-OH is used in the production of peptide-based materials and biomolecules. .

Mechanism of Action

The mechanism of action of Z-Tyr-Leu-OH is primarily related to its ability to interact with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the peptide. These interactions enable Z-Tyr-Leu-OH to bind to specific proteins and enzymes, modulating their activity and function. The Cbz protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Z-Leu-Tyr-OH: This compound is similar to Z-Tyr-Leu-OH but with the positions of tyrosine and leucine reversed. It has similar applications in peptide synthesis and research.

    Z-Tyr-Ala-OH: This dipeptide contains alanine instead of leucine and is used in similar research and synthetic applications.

    Z-Tyr-Phe-OH: This compound contains phenylalanine instead of leucine and is used in the study of aromatic interactions in peptides.

Uniqueness

Z-Tyr-Leu-OH is unique due to the specific combination of tyrosine and leucine residues, which provides a distinct set of chemical and biological properties. The presence of the Cbz protecting group further enhances its utility in synthetic applications, making it a valuable tool for researchers and chemists .

Properties

IUPAC Name

2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJNVXDTHBDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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